molecular formula C28H32O16 B1263541 Nitensoside B

Nitensoside B

Cat. No.: B1263541
M. Wt: 624.5 g/mol
InChI Key: MTUPEWBIUKFRBD-PCIFUKDKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitensoside B is a glycosylated flavone derivative isolated from Pterogyne nitens, a South American medicinal plant belonging to the Caesalpinioideae subfamily . Structurally, it features a flavone backbone (a tricyclic aromatic system) conjugated with a sugar moiety, which enhances its solubility and bioavailability. This compound has demonstrated notable antifungal activity, particularly against Cryptococcus neoformans ATCC 90012, with a minimum inhibitory concentration (MIC) of 7.80 μg/mL . Its isolation alongside other bioactive compounds, such as Nitensoside A, Pedalin, and kaempferol derivatives, underscores its role in the plant's defensive mechanisms against microbial pathogens .

Properties

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-19(32)22(35)24(37)27(41-9)40-8-17-20(33)23(36)25(38)28(43-17)44-26-16(39-2)7-15-18(21(26)34)13(31)6-14(42-15)10-3-4-11(29)12(30)5-10/h3-7,9,17,19-20,22-25,27-30,32-38H,8H2,1-2H3/t9-,17+,19-,20+,22+,23-,24+,25+,27+,28-/m0/s1

InChI Key

MTUPEWBIUKFRBD-PCIFUKDKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)OC)O)O)O)O)O)O

Synonyms

nitensoside B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Nitensoside B belongs to the flavone glycoside class, sharing structural similarities with other glycosylated flavonoids from Pterogyne nitens. Key analogs include:

Compound Aglycone Structure Glycosylation Site Sugar Unit Source
This compound Flavone C-7* Glucose Pterogyne nitens
Nitensoside A Flavone C-7* Rhamnose Pterogyne nitens
Pedalin Flavone C-6 Glucose Pterogyne nitens
Rutin Quercetin C-3 and C-7 Rutinose Multiple plants

*Exact position inferred from related flavone glycosides.

This compound differs from Nitensoside A in the type of sugar attached (glucose vs. rhamnose), which may influence hydrophilicity and receptor binding . Compared to Pedalin, the glycosylation site (C-7 vs.

Pharmacological Activities

The antifungal activity of this compound is superior to some analogs but understudied compared to broader flavonoid classes:

Compound MIC vs. C. neoformans (μg/mL) MIC vs. Candida spp. (μg/mL) Notes
This compound 7.80 N/A Most potent in its class
Pedalin 7.80 N/A Equal activity, distinct structure
Rutin >100 >100 Weak antifungal agent
Kaempferitrin N/A N/A Antioxidant focus

This compound and Pedalin exhibit identical MIC values against C. neoformans, suggesting that glycosylation position (C-7 vs. However, non-glycosylated flavones (e.g., quercetin) generally show lower potency, highlighting the role of sugar moieties in enhancing bioactivity.

Q & A

Q. How can multi-institutional teams harmonize protocols for cross-validation of this compound’s pharmacokinetic properties?

  • Methodological Guidance :
  • Inter-laboratory Calibration : Distribute reference standards and SOPs for LC-MS/MS quantification.
  • Data Harmonization : Use shared LIMS platforms to aggregate pharmacokinetic parameters (Cmax, AUC, t1/2) with standardized units .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitensoside B
Reactant of Route 2
Nitensoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.